molecular formula C26H24ClN3O3S B14946562 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B14946562
M. Wt: 494.0 g/mol
InChI Key: MESLZXCHOVAFCS-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a thioxoimidazolidinone core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the thioxoimidazolidinone core: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Acylation: The final step involves the acylation of the thioxoimidazolidinone core with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.

    Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are common.

Major Products

    Oxidation: Aldehydes, acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thioxoimidazolidinones.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The thioxoimidazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide
  • 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group, in particular, may enhance its interaction with certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[1-benzyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C26H24ClN3O3S/c1-33-22-13-7-19(8-14-22)16-29-23(15-24(31)28-21-11-9-20(27)10-12-21)25(32)30(26(29)34)17-18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,28,31)

InChI Key

MESLZXCHOVAFCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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